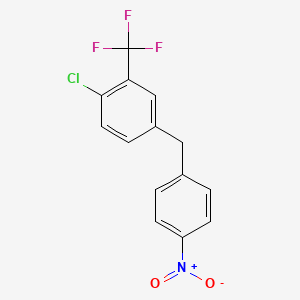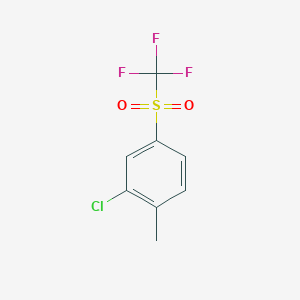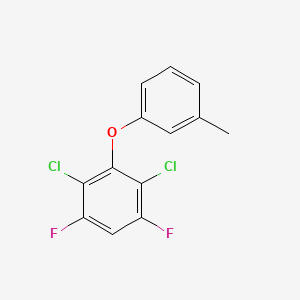
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane, also known as NCP-CTFM, is a type of organofluorine compound with a variety of uses in scientific research. It is an important component in a number of synthetic pathways, and is used in the synthesis of pharmaceuticals, pesticides, and other materials. It is also used in the development of new materials and technologies.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals, such as antifungal and antiviral drugs. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. In addition, this compound is used in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane acts as an inhibitor of enzymes involved in the synthesis of fatty acids. It is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This results in the inhibition of fatty acid synthesis, leading to a decrease in the production of fatty acids.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the synthesis of fatty acids, leading to a decrease in the production of fatty acids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in a decrease in protein synthesis. In addition, this compound has been shown to have an effect on the metabolism of lipids, leading to a decrease in the production of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a viable option for lab experiments. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, this compound is toxic, and should be handled with care. Additionally, it is relatively expensive, making it a less cost-effective option for lab experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane in scientific research. One potential direction is the development of new materials, such as polymers and nanomaterials, using this compound as a starting material. Additionally, this compound could be used to develop new pharmaceuticals, such as antifungal and antiviral drugs. Additionally, this compound could be used to develop new pesticides, herbicides, and other agricultural chemicals. Finally, this compound could be used to develop new technologies, such as sensors and medical devices.
Métodos De Síntesis
(4-Nitrophenyl)-(4'-chloro-3'-trifluoromethylphenyl)methane can be synthesized via a two-step process involving the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide. The first step involves the reaction of 4-nitrophenol with 4'-chloro-3'-trifluoromethylphenyl bromide in the presence of a base, such as sodium hydroxide, to form an intermediate compound. The second step involves the reduction of the intermediate compound with a reducing agent, such as sodium borohydride, to form this compound.
Propiedades
IUPAC Name |
1-chloro-4-[(4-nitrophenyl)methyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-13-6-3-10(8-12(13)14(16,17)18)7-9-1-4-11(5-2-9)19(20)21/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMYAHOSUXSDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)